Lipophilicity Comparison: Approximately 160-Fold Lower LogP vs. the Des-Hydroxy, Des-Oxo Analog
The target compound's XLogP3 value of 0.3 [1] is approximately 2.2 log units lower than the LogP of 2.51 measured for tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate (CAS 179060-28-7), the completely reduced analog lacking both the 2-hydroxy and 4-oxo substituents . This LogP differential corresponds to an approximately 160-fold higher preference for the aqueous phase, placing the target compound well within Lipinski-compatible oral drug space whereas the comparator borders on excessive lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | tert-Butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate (CAS 179060-28-7): LogP = 2.51 |
| Quantified Difference | ΔLogP ≈ –2.2 log units; ~160-fold higher aqueous partitioning for target |
| Conditions | Computed/experimental LogP values from PubChem (XLogP3) and ChemSrc databases; standard octanol-water system |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding and phospholipidosis risk, making the target compound a superior choice for fragment-based screening and hit-to-lead campaigns where physicochemical property profiles are critical filters.
- [1] PubChem Compound Summary CID 69345805. XLogP3-AA: 0.3. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
